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Compound of Interest

Compound Name: 1,3-BIS(2-PIPERIDYL)PROPANE

CAS No.: 16898-53-6

Cat. No.: B096808

Get Quote

Executive Summary
1,3-Bis(2-piperidyl)propane (also known as 1,3-di(2-piperidyl)propane or 2,2'-(1,3-

propanediyl)bis-piperidine) is a diamine alkaloid analog characterized by two piperidine rings

linked at their C2 positions by a flexible propyl chain.[1][2][3] Unlike its para-substituted isomer

(4,4'-trimethylenedipiperidine), which acts primarily as a linear polymer crosslinker, the 2,2'-

isomer possesses unique stereochemical and chelating properties due to the proximity of the

nitrogen lone pairs. This molecule serves as a critical ligand in coordination chemistry and a

structural homolog to Sedum and Lupinus alkaloids (e.g., anaferine).
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Property Data

CAS Number 16898-53-6

Molecular Formula C₁₃H₂₆N₂

Molecular Weight 210.36 g/mol

IUPAC Name 2-[3-(piperidin-2-yl)propyl]piperidine

Boiling Point ~286.4°C (at 760 mmHg)

pKa (Predicted) ~11.0 (Secondary Amine)

Stereochemistry
Exists as meso (RS) and racemic (RR/SS)

forms

Chemical Structure and Stereochemistry
Structural Skeleton
The molecule consists of a three-carbon (propyl) spacer connecting two saturated piperidine

heterocycles. The attachment at the C2 position (ortho to the nitrogen) creates a "pincer-like"

geometry potential, distinguishing it from the linear 4,4'-isomer. This proximity allows the two

secondary amine nitrogens to cooperate in binding metal centers or biological receptors.

Stereochemical Complexity
The C2 carbons on both piperidine rings are chiral centers. Consequently, 1,3-bis(2-
piperidyl)propane exists as a mixture of stereoisomers:

Meso Compound (2R, 2'S): An achiral diastereomer where the two rings have opposite

configurations, creating an internal plane of symmetry.

Racemic Pair (2R, 2'R / 2S, 2'S): The enantiomeric pair where both rings share the same

chirality.

This stereochemistry is critical in coordination chemistry; the meso and racemic forms

coordinate to metals with different bite angles and geometries, influencing catalytic activity.
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Stereoisomers of 1,3-Bis(2-piperidyl)propane
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Figure 1: Stereochemical divergence during the synthesis from the pyridine precursor.

Synthesis and Isolation
The primary synthetic route involves the catalytic hydrogenation of the corresponding pyridine

derivative. This process converts the aromatic pyridine rings into saturated piperidine rings.

Precursor Synthesis
The precursor, 1,3-bis(2-pyridyl)propane (CAS 15937-81-2), is typically synthesized via the

condensation of 2-picolyllithium with methylene halides or through the reduction of 1,3-bis(2-

pyridyl)-2-propanone (a reaction often associated with the synthesis of anaferine-type

alkaloids).

Catalytic Hydrogenation Protocol
Reaction:
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Methodology:

Catalyst Selection: Platinum oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are preferred

for reducing pyridines to piperidines under mild conditions to minimize ring opening.

Conditions: The reaction is performed in an acidic medium (e.g., glacial acetic acid or

HCl/ethanol) at 3–5 atm H₂ pressure. The acid protonates the pyridine nitrogen, activating

the ring toward hydride attack.

Workup: The catalyst is filtered, and the solvent is evaporated. The residue is basified

(NaOH) to liberate the free amine, which is then extracted into an organic solvent (e.g.,

dichloromethane).

Purification: The crude product is a mixture of meso and racemic diastereomers. These can

often be separated by fractional crystallization of their hydrobromide or picrate salts, or via

column chromatography.

Physicochemical Properties[1][2][5][6][7][8][9]
Basicity and Solubility

Basicity: As a dipiperidine, the molecule acts as a diprotic base. The pKa values are

characteristic of secondary amines, typically around 10–11. The two amine sites are

separated by a flexible chain, meaning the first protonation has little electrostatic effect on

the second, leading to two closely spaced pKa values.

Solubility: The free base is soluble in organic solvents (chloroform, ethanol, ether) and

moderately soluble in water due to hydrogen bonding. The hydrochloride salt is highly water-

soluble.

Ligand Behavior (Coordination Chemistry)
1,3-Bis(2-piperidyl)propane acts as a flexible bidentate ligand (N,N-donor).

Chelate Effect: It forms an 8-membered chelate ring upon binding to a metal center. While 8-

membered rings are generally less stable than 5- or 6-membered rings due to entropy, the

pre-organization of the propyl linker allows for stable complexes with large metal ions like

Ag(I), Pd(II), and Pt(II).
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Stereochemical Influence: The meso isomer tends to coordinate in a specific conformation

that favors syn arrangement of the lone pairs, whereas the racemic isomer may favor

bridging modes or distorted geometries.

Pharmacological & Biological Context
Alkaloid Homology
This compound is the "deoxy" analog of the alkaloid Anaferine (1,3-bis(2-piperidyl)-2-

propanone), found in Withania somnifera and Sedum species.

Anaferine: Ketone linker.

1,3-Bis(2-piperidyl)propane: Saturated propyl linker.

Potential Activity (nAChR)
Piperidine alkaloids, including coniine and lobeline, are known modulators of Nicotinic

Acetylcholine Receptors (nAChRs).

Mechanism: The piperidine nitrogen mimics the quaternary ammonium of acetylcholine.

Toxicity: Like many piperidine alkaloids, this compound should be handled as a potential

neurotoxin. It may cause respiratory paralysis or neuromuscular blockade at high doses,

similar to coniine (hemlock alkaloid).

Biological Applications
In drug discovery, this scaffold is used to create "bis-quaternary" ammonium salts (by alkylating

the nitrogens). These derivatives are investigated as:

Muscle Relaxants: Blocking neuromuscular transmission.

Kinase Inhibitors: The flexible linker allows the two piperidine heads to span distinct binding

pockets in enzymes.
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Pharmacological Pathways

1,3-Bis(2-piperidyl)propane Nicotinic ACh Receptors
(nAChR)

Binding (Mimicry of ACh) Neuromuscular Modulation
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Signal Blockade

Click to download full resolution via product page

Figure 2: Theoretical pharmacological interaction pathway based on piperidine alkaloid SAR.

Analytical Characterization
To confirm the identity of synthesized 1,3-bis(2-piperidyl)propane, the following spectral

signatures are diagnostic:

¹H NMR (CDCl₃):

Ring Protons: Multiplets at 1.2–1.8 ppm (piperidine ring CH₂).

Methine Proton (C2-H): A distinct multiplet around 2.3–2.6 ppm (adjacent to N).

NH Proton: Broad singlet (variable, 1.5–2.0 ppm).

Linker Protons: Multiplets for the propyl chain (central CH₂ and flanking CH₂).

¹³C NMR:

Distinct signals for the C2 (methine) carbon (~55–60 ppm).

Absence of aromatic signals (confirming full reduction of pyridine).

Mass Spectrometry (GC-MS):

Molecular ion [M]⁺ at m/z 210.

Characteristic fragmentation: Loss of a piperidine ring or cleavage of the propyl chain (α-

cleavage relative to Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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